molecular formula C13H23NO5 B1404630 Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate CAS No. 1785763-73-6

Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate

Cat. No. B1404630
M. Wt: 273.33 g/mol
InChI Key: TZOOGHIVXWVYDA-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1785763-73-6 . It has a molecular weight of 273.33 . The IUPAC name for this compound is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23NO5/c1-12(2,3)18-10(15)14-7-9(8-14)17-11(16)19-13(4,5)6/h9H,7-8H2,1-6H3 . This code gives a unique description of the molecular structure.

Scientific Research Applications

Synthesis of Heterocycles

Azetidines, including derivatives like "Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate," are pivotal in synthesizing various heterocyclic compounds. Ji, Wojtas, and Lopchuk (2018) describe an improved, gram-scale synthesis of protected 3-haloazetidines, which are key intermediates for preparing high-value azetidine-3-carboxylic acid derivatives, showcasing the compound's utility in medicinal chemistry (Ji, Wojtas, & Lopchuk, 2018). Similarly, Meyers et al. (2009) discuss efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting the use of related intermediates for further selective derivation, thus providing access to novel compounds complementary to piperidine ring systems (Meyers et al., 2009).

Regioselective Synthesis

Zhang et al. (2017) developed a ligand-controlled palladium-catalyzed pyridylation of 1-tert-butoxycarbonyl-3-iodoazetidine, achieving regioselective synthesis of 2- and 3-heteroarylazetidines. This method demonstrates the compound's role in facilitating the direct pyridylation of azetidines, offering moderate to good yields and high regioselectivity, which is crucial for generating structurally diverse heterocycles with potential pharmacological properties (Zhang et al., 2017).

Amino Acid-Azetidine Chimeras

Sajjadi and Lubell (2008) synthesized enantiopure 3-substituted azetidine-2-carboxylic acids, demonstrating the use of tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate derivatives in creating amino acid-azetidine chimeras. These compounds serve as tools for studying peptide activity's conformational influence, illustrating the compound's utility in probing biological mechanisms and designing peptide-based therapeutics (Sajjadi & Lubell, 2008).

Novel Reagents for Tert-Butoxycarbonylation

Ouchi, Saito, and Takahata (2006) introduced a novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), using tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate derivatives. This reagent facilitates the chemoselective tert-butoxycarbonylation of acidic proton-containing substrates under mild conditions, highlighting its significance in the synthesis of protected amines and other functional groups (Ouchi, Saito, & Takahata, 2006).

properties

IUPAC Name

tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonyloxy]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)18-10(15)14-7-9(8-14)17-11(16)19-13(4,5)6/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZOOGHIVXWVYDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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